Cas no 200006-66-2 (methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride)
methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
- P15066
- (1R,2R,5S)-rel-Methyl3-azabicyclo[3.1.0]hexane-2-carboxylatehydrochloride
- MFCD23381626
- CS-0054893
- AS-79125
- (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- 200006-66-2
- P15700
- (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
- (1R,2R,5S)-METHYL 3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE HCL
- methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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- MDL: MFCD23381626
- Inchi: 1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1
- InChI Key: WYQMWVWFYJQAIB-RWOHWRPJSA-N
- SMILES: Cl.O(C)C([C@H]1[C@@H]2C[C@@H]2CN1)=O
Computed Properties
- Exact Mass: 177.0556563g/mol
- Monoisotopic Mass: 177.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R875920-100mg |
(1R,2R,5S)-rel-Methyl3-azabicyclo[3.1.0]hexane-2-carboxylatehydrochloride |
200006-66-2 | ≥95% | 100mg |
¥1,863.00 | 2022-09-28 | |
| Chemenu | CM464436-250mg |
(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95%+ | 250mg |
$498 | 2023-02-17 | |
| Chemenu | CM464436-1g |
(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95%+ | 1g |
$1122 | 2023-02-17 | |
| eNovation Chemicals LLC | D624709-100mg |
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95% | 100mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D624709-250MG |
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95% | 250mg |
$275 | 2024-07-21 | |
| eNovation Chemicals LLC | D624709-500MG |
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95% | 500mg |
$390 | 2024-07-21 | |
| eNovation Chemicals LLC | D624709-1G |
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95% | 1g |
$555 | 2024-07-21 | |
| eNovation Chemicals LLC | D624709-5G |
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95% | 5g |
$1675 | 2024-07-21 | |
| eNovation Chemicals LLC | D624709-10G |
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
200006-66-2 | 95% | 10g |
$2430 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122092-100MG |
methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
200006-66-2 | 97% | 100MG |
¥ 891.00 | 2023-03-30 |
methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Suppliers
methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Introduction to Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride (CAS No. 200006-66-2)
Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride, identified by its CAS number 200006-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known as azabicycloalkanes, which have garnered considerable attention due to their unique structural properties and potential biological activities.
The structural framework of Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride features a bicyclic structure with an azacycloalkane core, which is a motif that has been extensively studied for its ability to mimic natural products and exhibit diverse biological functions. The specific stereochemistry defined by the rel-(1R,2R,5S) configuration contributes to the compound's distinct pharmacophoric features, making it a valuable scaffold for drug discovery and development.
In recent years, there has been a growing interest in azabicycloalkanes due to their potential as lead compounds for various therapeutic applications. The< strong> hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for in vitro and in vivo studies. This has led to numerous investigations exploring its pharmacological properties and mechanisms of action.
One of the most compelling aspects of Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride is its potential as an intermediate in the synthesis of more complex pharmacologically active molecules. The presence of a carboxylate group and the bicyclic core provides multiple sites for functionalization, allowing chemists to design derivatives with tailored biological activities. This flexibility has made it a popular choice for medicinal chemists working on developing novel therapeutic agents.
Recent studies have highlighted the compound's potential in modulating various biological pathways. For instance, research has suggested that derivatives of azabicycloalkanes may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These findings have prompted further investigation into the structure-activity relationships (SAR) of this class of compounds, with a particular focus on optimizing their efficacy and selectivity.
The< strong>Methyl moiety in the name indicates that this compound is an ester derivative of a carboxylic acid. Ester functionalities are commonly found in pharmaceuticals due to their stability and ability to enhance oral bioavailability. The ester group in Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride may play a crucial role in its metabolic fate and interaction with biological targets.
In addition to its pharmacological potential, Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride has also been explored for its chemical properties. The bicyclic structure presents unique challenges and opportunities for synthetic chemistry, including ring-closure reactions and stereocontrolled transformations. These synthetic strategies are essential for producing enantiomerically pure compounds, which are often required for optimal biological activity.
The< strong>hydrochloride salt form is particularly important from a formulation perspective, as it improves the compound's solubility in water-based media. This property is crucial for pharmaceutical applications where oral or parenteral administration is desired. The enhanced solubility also facilitates high-throughput screening (HTS) assays, allowing researchers to efficiently test the compound's interactions with various biological targets.
The growing body of research on azabicycloalkanes has also led to advancements in computational modeling and molecular dynamics simulations. These tools are being used to predict the binding modes of these compounds with biological targets such as enzymes and receptors. By understanding these interactions at a molecular level, researchers can design more effective derivatives with improved pharmacokinetic profiles.
In conclusion, Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride (CAS No. 200006-66-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive scaffold for designing novel therapeutic agents. As ongoing research continues to uncover new applications and mechanisms of action for this class of compounds, Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride is poised to play a crucial role in the future of drug discovery.
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